Prexasertib dihydrochloride, also known as LY2606368, is a small molecule inhibitor primarily targeting checkpoint kinase 1 (CHEK1) and to a lesser extent checkpoint kinase 2 (CHEK2). It was developed by Eli Lilly for potential therapeutic applications in various cancers, particularly those characterized by DNA damage response deficiencies. Despite its initial promise, Eli Lilly announced in 2019 that it would discontinue active development of Prexasertib, although clinical trials are ongoing to evaluate its efficacy in treating conditions such as acute myeloid leukemia, myelodysplastic syndrome, rhabdomyosarcoma, and medulloblastoma .
Prexasertib dihydrochloride is classified as a checkpoint kinase inhibitor. It functions by disrupting the cell cycle checkpoints that are activated in response to DNA damage, thereby promoting apoptosis in cancer cells. The compound is notable for its ability to induce DNA double-strand breaks, which can lead to cell death when the damage is irreparable .
The synthesis of Prexasertib dihydrochloride involves multiple steps typical of pharmaceutical compound development. Although specific synthetic routes are proprietary and not fully disclosed in public literature, the compound's synthesis generally includes:
The molecular formula of Prexasertib dihydrochloride is , with a molecular weight of approximately 438.31 g/mol .
Prexasertib dihydrochloride participates in several chemical reactions relevant to its mechanism of action:
The mechanism of action of Prexasertib dihydrochloride involves:
Prexasertib dihydrochloride has been investigated for various scientific uses:
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8